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molecular formula C12H8N2O5 B3023488 2,2'-Oxybis(nitrobenzene) CAS No. 2217-65-4

2,2'-Oxybis(nitrobenzene)

Cat. No. B3023488
M. Wt: 260.2 g/mol
InChI Key: XVIRIXVOLLJIPF-UHFFFAOYSA-N
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Patent
US06288036B1

Procedure details

From N-Boc-D-cHyp(Tosyloxy)-OMe (5.27 mmol, 2.50 g), powdered KOH (13.2 mmol, 0.74 g), and 2-nitrophenol (13.2 mmol, 1.83 g), held at reflux for 6 days, the 2-nitrophenyl ether of D-trans-hydroxyproline methyl ester (0.29 g, 14%) was obtained. Purification by column chromatography (silica ge, ethyl acetate/hexane mixtures) yielded no pure fractions. All fractions bearing product were combined and purified in three equal portions using the chromatotron (4 mm silica gel plates) and a mixture of ethyl acetate/CH2Cl2/hexane (2:9:9:) which was found to effect separation on TLC plates. The mixture of ethyl acetate/CH2Cl2 (2:9) will be referred to as mixture A or simply A.
[Compound]
Name
N-Boc-D-cHyp(Tosyloxy)-OMe
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([O-:5])=[O:4]>>[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[N+:3]([O-:4])=[O:1])([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
N-Boc-D-cHyp(Tosyloxy)-OMe
Quantity
2.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.74 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.83 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 days
Duration
6 d

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)OC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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